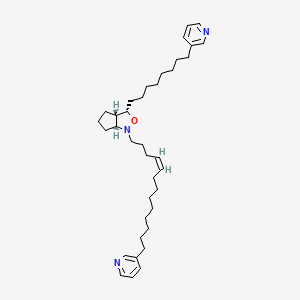
Cycloartobiloxanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloartobiloxanthone is a member of pyranoxanthones.
This compound is a natural product found in Artocarpus lanceifolius, Artocarpus teysmannii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity in Lung Cancer
Cycloartobiloxanthone has shown promising anticancer activity against human lung cancer cells. It induces apoptosis in these cells via a mitochondria-dependent pathway. This effect was evident in both small and non-small cell lung cancer cells, suggesting its potential as a therapeutic agent for lung cancer treatment (Losuwannarak, Sritularak, & Chanvorachote, 2018).
Anti-Migration and Anti-Invasion Properties
This compound has demonstrated the ability to inhibit the migration and invasion of lung cancer cells. It achieves this by affecting cell motility, reducing filopodia formation, and impacting several signaling proteins involved in epithelial to mesenchymal transition (EMT), migration, and integrin expression. These findings highlight its potential in preventing cancer metastasis (Tungsukruthai, Sritularak, & Chanvorachote, 2017).
Antioxidant Properties
In addition to its anticancer properties, this compound exhibits significant antioxidant activity. This activity can contribute to its overall therapeutic potential, particularly in contexts where oxidative stress is a concern (Lin et al., 2009).
Eigenschaften
Molekularformel |
C25H22O7 |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
12,21,23-trihydroxy-8,8,18,18-tetramethyl-3,9,19-trioxahexacyclo[15.6.1.02,15.04,13.05,10.020,24]tetracosa-1(24),2(15),4(13),5(10),6,11,20,22-octaen-14-one |
InChI |
InChI=1S/C25H22O7/c1-24(2)6-5-10-16(31-24)9-14(27)19-20(29)11-7-12-17-18(22(11)30-21(10)19)13(26)8-15(28)23(17)32-25(12,3)4/h5-6,8-9,12,26-28H,7H2,1-4H3 |
InChI-Schlüssel |
OCZFLOUWXXGBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)CC5C6=C4C(=CC(=C6OC5(C)C)O)O)O)C |
Synonyme |
cycloartobiloxanthone flavonoid cycloartobiloxanthone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


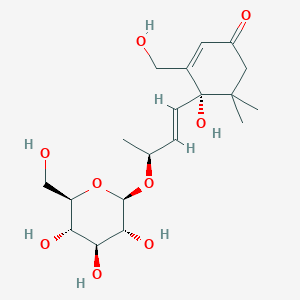
![3,7-bis[3-(trifluoromethyl)phenyl]-1,5,3,7-dioxadiazocane](/img/structure/B1249386.png)
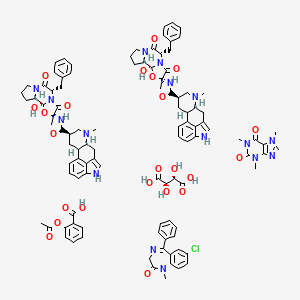
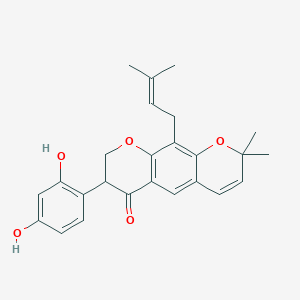
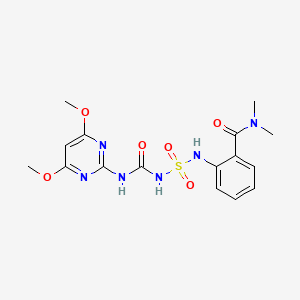
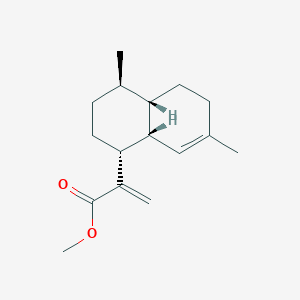
![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)


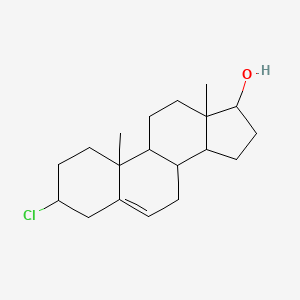
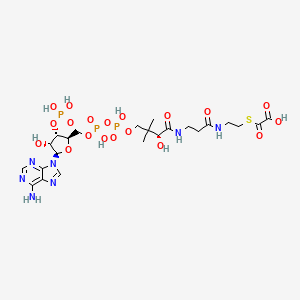
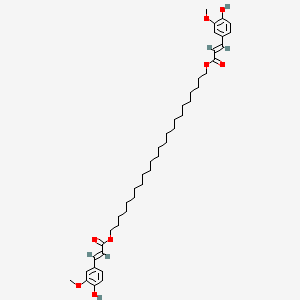
![(8S)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B1249408.png)
